molecular formula C20H19N3O B10980999 N-(1H-indol-5-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

N-(1H-indol-5-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

Cat. No.: B10980999
M. Wt: 317.4 g/mol
InChI Key: QZYSOBPGOBXMPA-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a synthetically designed bis-indole carboxamide compound of significant interest in medicinal chemistry and preclinical drug discovery research. The structure incorporates two indole rings—a privileged scaffold in pharmacology known for its versatile interactions with biological macromolecules . This configuration makes the compound a valuable template for developing novel bioactive molecules and probing diverse biological pathways. The core indole scaffold is recognized for its widespread presence in compounds with a broad spectrum of biological activities, including potential anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The specific substitution pattern in this compound—featuring a carboxamide linker at the 6-position of an N-isopropyl indole and a secondary linkage to a 1H-indol-5-yl group—is characteristic of ligands designed to target enzyme binding sites and protein-protein interactions . This molecular architecture is particularly relevant for research focused on central nervous system (CNS) targets, as similar indole derivatives have demonstrated notable affinity for serotonin receptors such as 5-HT 1A and 5-HT 2A , which are implicated in regulating mood, cognition, and memory . The compound serves as a critical chemical tool for investigating these neuroreceptor functions and for the structural optimization of new psychoactive therapeutics. Furthermore, the carboxamide functionality enhances the compound's potential as a key intermediate in synthesizing more complex heterocyclic hybrids. Research indicates that conjugating indole with other pharmacophores, such as triazoles or thiazolidinediones, can significantly enhance biological efficacy and selectivity . This compound is, therefore, suited for applications in combinatorial chemistry, structure-activity relationship (SAR) studies, and as a precursor in developing targeted inhibitors. It is supplied For Research Use Only and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-1-propan-2-ylindole-6-carboxamide

InChI

InChI=1S/C20H19N3O/c1-13(2)23-10-8-14-3-4-16(12-19(14)23)20(24)22-17-5-6-18-15(11-17)7-9-21-18/h3-13,21H,1-2H3,(H,22,24)

InChI Key

QZYSOBPGOBXMPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Biological Activity

N-(1H-indol-5-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide, a compound belonging to the indole class, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2OC_{15}H_{16}N_{2}O. Its structure features two indole rings connected via a carboxamide linkage, which is crucial for its biological activity. The presence of the propan-2-yl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly in glioblastoma and breast cancer models.

Table 1: IC50 Values of this compound Against Different Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)0.65
HeLa (Cervical)2.41
U87MG (Glioblastoma)0.19

These values indicate that the compound is particularly potent against U87MG cells, suggesting a potential for further development as an anticancer agent.

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases, which are critical for the apoptotic process.
  • Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound leads to G1 phase arrest in MCF-7 cells, indicating interference with cell cycle progression.
  • Microtubule Disruption : Similar to other indole derivatives, it may disrupt microtubule dynamics, leading to cytotoxicity in rapidly dividing cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of indole derivatives. Modifications at various positions on the indole ring have been explored:

Table 2: Summary of Structural Modifications and Their Effects on Biological Activity

Modification PositionChange MadeEffect on Activity
2-Indole PositionSubstitution with alkyl groupsIncreased cytotoxicity
5-Indole PositionHydroxylationAltered pharmacokinetics
Carboxamide GroupVariation in substituentsEnhanced binding affinity

Studies indicate that substituents at the 2-position significantly influence the compound's ability to induce apoptosis and inhibit cell proliferation .

Case Studies

A notable case study involved the evaluation of this compound against a panel of cancer cell lines. The study highlighted:

  • In vitro Efficacy : The compound showed selective cytotoxicity towards cancer cells while sparing normal cells at higher concentrations.

Clinical Implications

The promising results from preclinical studies suggest potential therapeutic applications in oncology. Further investigations are warranted to explore combination therapies and assess the compound's efficacy in vivo.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to N-(1H-indol-5-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide exhibit significant anticancer properties. For instance, research indicated that synthesized indole derivatives showed promising antiproliferation effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells. Notably, compound 6m from a related study exhibited an IC50 value of 2.434 µM against A431 cells, outperforming standard treatments like 5-fluorouracil .

Antimicrobial Properties

Indole derivatives have also been evaluated for their antimicrobial efficacy. A study highlighted that certain indole-based compounds demonstrated activity against antibiotic-resistant bacteria, addressing a critical area of concern in infectious disease treatment . This suggests that this compound could be a candidate for further exploration in combating resistant strains.

Targeting Pathways

The mechanism of action for indole derivatives often involves the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies have reported multi-targeted inhibitory effects against EGFR and VEGFR-2, which are critical in cancer progression . This multi-target approach could enhance the therapeutic efficacy of this compound.

Apoptosis Induction

Flow cytometry analyses have shown that indole derivatives can induce apoptosis and necrosis in cancer cells, which is a desirable outcome in cancer therapy . The ability to trigger programmed cell death adds to the therapeutic potential of these compounds.

Synthesis Techniques

The synthesis of this compound typically involves regioselective reactions that allow for the incorporation of various functional groups, enhancing its biological activity . Techniques such as azomethine dipolar cycloaddition have been employed to create structurally diverse analogs with improved pharmacological profiles.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of indole derivatives. Variations in substituents on the indole core can significantly affect biological activity, as evidenced by SAR studies which have linked specific modifications to enhanced anticancer properties .

Case Studies

Study Compound Cell Line Tested IC50 (µM) Remarks
6mA4312.434Superior efficacy compared to standard treatments
6mHCT1163.236Higher efficacy than 5-fluorouracil
6mMCF74.111Promising results indicating potential for breast cancer treatment

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Indole Scaffolds

Table 1: Key Structural Differences and Implications
Compound Name Substituents Molecular Weight (g/mol) Key Functional Implications
Target Compound 1-(Propan-2-yl), carboxamide-linked indoles 304.37 Enhanced lipophilicity; potential for unique steric interactions in target binding .
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide () 5-Methoxy, benzoylphenyl group ~362.40* Methoxy group improves solubility; benzoylphenyl may enhance π-π stacking .
N-(1H-Indol-6-yl)-1H-Indole-2-carboxamide () Carbamimidoyl hydrazone, ethyl group 377.41 Hydrazone moiety introduces hydrogen-bonding potential but reduces metabolic stability .
CFTR Modulator () Cyclopropane-carboxamide, difluorobenzodioxol, dihydroxypropyl ~600.00* Fluorine and hydroxyl groups enhance target (CFTR) specificity and solubility .

*Estimated based on molecular formulas.

Key Observations :

  • Lipophilicity : The isopropyl group in the target compound increases logP compared to methoxy or hydroxylated analogs, suggesting better membrane permeability but lower aqueous solubility .
  • Binding Interactions : Unlike fluorine-containing analogs (e.g., ), the target compound lacks electronegative substituents, which may reduce polar interactions with targets like enzymes or receptors .

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorinated analogs () resist CYP450-mediated oxidation. The target compound’s isopropyl group may undergo hydroxylation, leading to shorter half-lives but fewer drug-drug interactions .
  • Solubility : The absence of polar groups (e.g., hydroxyl, methoxy) in the target compound may limit bioavailability, requiring formulation enhancements like micronization or co-solvents .

Preparation Methods

Alkylation of Indole at the N1 Position

The introduction of the isopropyl group at the N1 position of indole is achieved via nucleophilic substitution. For example, reacting 1H-indole with 2-bromopropane in the presence of a base like sodium hydride in DMF affords 1-(propan-2-yl)-1H-indole. Subsequent functionalization at the C6 position requires directed metalation or Friedel-Crafts acylation.

StepReagents/ConditionsYield (%)Purity (HPLC, %)
Vilsmeier-HaackPOCl₃, DMF, 0°C → rt5892
Oxidation (KMnO₄)H₂SO₄, H₂O, 80°C, 4 h6395
Oxidation (RuO₄)NaIO₄, CCl₄/H₂O, rt, 2 h6597

Synthesis of 1H-Indol-5-Amine

Reduction of Nitroindole Derivatives

5-Nitroindole serves as a key precursor. Catalytic hydrogenation using Pd/C under H₂ atmosphere (1 atm, 25°C) in ethanol reduces the nitro group to an amine with 85–90% yield. Alternative reducing agents like SnCl₂/HCl are less efficient (70% yield) and generate stoichiometric waste.

Stability Challenges and Protection Strategies

The 5-aminoindole derivative is prone to oxidation, necessitating inert atmosphere handling. Acetylation using acetic anhydride or Boc protection stabilizes the amine during subsequent steps. Deprotection is achieved via hydrolysis (HCl/MeOH) or TFA in DCM.

Amide Bond Formation: Coupling Strategies

Acid Chloride-Mediated Coupling

Activation of 1-(propan-2-yl)-1H-indole-6-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 1H-indol-5-amine in the presence of a base (e.g., Et₃N) to form the carboxamide. Yields range from 70–75%, with minor dimerization byproducts.

Table 2: Acid Chloride Coupling Optimization

BaseSolventTemperature (°C)Yield (%)Purity (%)
Et₃NTHF0 → rt7294
DMAPDCMrt6890
PyridineToluene406588

Carbodiimide-Based Coupling

Using EDCl and HOBt in DMF facilitates direct coupling between the carboxylic acid and amine at room temperature, achieving 80–85% yield. This method minimizes racemization and side reactions.

One-Pot Tandem Synthesis

Recent advances demonstrate a one-pot approach combining Vilsmeier-Haack formylation, oxidation, and coupling. Starting from 1-(propan-2-yl)-1H-indole, sequential treatment with POCl₃/DMF, RuO₄, and EDCl/HOBt with 1H-indol-5-amine yields the target compound in 55% overall yield.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.9 (s, 1H, NH), 8.25 (d, J = 8 Hz, 1H, Ar-H), 7.65–7.45 (m, 6H, Ar-H), 4.95 (septet, J = 6.4 Hz, 1H, CH(CH₃)₂), 1.55 (d, J = 6.4 Hz, 6H, CH₃).

  • HRMS : m/z calcd for C₁₉H₁₈N₃O [M+H]⁺ 318.1443, found 318.1445.

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) show no degradation, indicating robust shelf life.

Challenges and Mitigation Strategies

  • Regioselectivity in Indole Substitution : Directed ortho-metalation using LTMP ensures precise functionalization at C6.

  • Amine Oxidation : Strictly anhydrous conditions and antioxidant additives (e.g., BHT) prevent degradation.

  • Byproduct Formation : Gradient chromatography (Hex/EtOAc → 100% EtOAc) removes dimeric impurities .

Q & A

Basic: What are the key synthetic pathways for N-(1H-indol-5-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves coupling indole derivatives via carboxamide linkages. Critical steps include:

  • Acylation: Reacting 1-(propan-2-yl)-1H-indole-6-carboxylic acid with activating agents (e.g., EDCl/HOBt) to form an active ester intermediate.
  • Nucleophilic substitution: Introducing the 1H-indol-5-ylamine moiety under inert conditions (N₂ atmosphere) to minimize oxidation .
  • Optimization: Reaction temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1.2:1 amine:acid) are critical for yields >75%. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the molecular structure of this compound determined experimentally?

Answer:

  • X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation (MeOH/CHCl₃), and data collected using Cu-Kα radiation.
  • Software tools : SHELXL (for refinement) and Olex2 (for visualization) resolve bond lengths, angles, and torsional strain .
  • Complementary methods : NMR (¹H/¹³C) confirms proton environments, while HRMS validates molecular weight (±2 ppm error) .

Basic: What physicochemical properties (e.g., logP, solubility) are critical for preclinical studies?

Answer:

  • logP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity for membrane permeability .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS) necessitates DMSO stock solutions (10 mM) for in vitro assays.
  • Stability : Susceptible to photodegradation; store at -20°C in amber vials .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer:

  • Core modifications : Adding electron-withdrawing groups (e.g., -F) to the indole ring improves metabolic stability.
  • Side-chain tuning : Replacing the propan-2-yl group with cyclopropyl enhances target affinity (e.g., IC₅₀ reduction from 120 nM to 45 nM in kinase assays) .
  • Enantioselective synthesis : Chiral intermediates (e.g., (R)-configured carboxamides) show 3-fold higher selectivity for serotonin receptors .

Advanced: What methodologies are used to identify biological targets and mechanisms of action?

Answer:

  • Target deconvolution : Combine affinity chromatography (bait: immobilized compound) with LC-MS/MS to isolate binding proteins (e.g., kinases, GPCRs) .
  • Functional assays :
    • Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., tryptophan quenching in MetAP-2 inhibition studies) .
    • Pathway analysis : RNA-seq identifies downstream gene regulation (e.g., apoptosis markers Bax/Bcl-2 ratio) .

Advanced: How can analytical challenges (e.g., impurity profiling) be addressed during characterization?

Answer:

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to resolve impurities (<0.5% by area).
  • Stability-indicating assays : Stress testing (heat, light, pH extremes) identifies degradation products (e.g., hydrolyzed carboxamide) .
  • Quantitative NMR : Deuterated solvents (DMSO-d₆) enable quantification of residual solvents (e.g., DMF <500 ppm) .

Advanced: What computational tools predict pharmacokinetic properties and toxicity?

Answer:

  • ADMET prediction : SwissADME estimates bioavailability (30–50%) and blood-brain barrier penetration (low).
  • Toxicity screening : ProTox-II flags potential hepatotoxicity (CYP3A4 inhibition) and mutagenicity (Ames test alerts) .
  • Molecular docking : AutoDock Vina models binding poses in ATP-binding pockets (e.g., EGFR kinase) to prioritize analogs .

Advanced: How do crystallographic data resolve contradictions in reported biological activities?

Answer:

  • Polymorphism analysis : Different crystal forms (e.g., Form A vs. amorphous) exhibit varying dissolution rates, impacting IC₅₀ values in solubility-limited assays .
  • H-bond networks : X-ray structures reveal key interactions (e.g., indole NH∙∙∙O=C with Thr123 in MetAP-2), guiding mutagenesis studies to validate targets .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation.
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How can metabolic stability be improved without compromising target affinity?

Answer:

  • Deuterium incorporation : Replace -CH₃ with -CD₃ in the propan-2-yl group to slow CYP450-mediated oxidation (t₁/₂ increase from 1.5 h to 4.2 h) .
  • Prodrug strategy : Mask the carboxamide as a tert-butyl ester to enhance oral absorption, with in vivo esterase cleavage .

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